molecular formula C23H17ClF3N3OS B7733119 MFCD06642326

MFCD06642326

Cat. No.: B7733119
M. Wt: 475.9 g/mol
InChI Key: SGDHVOCGQHRXPW-UHFFFAOYSA-N
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Description

For instance, compounds with MDL identifiers such as MFCD13195646 (CAS 1046861-20-4) and MFCD00003330 (CAS 1761-61-1) share functional and structural similarities with boronic acid derivatives and halogenated aromatic compounds . These compounds typically exhibit applications in organic synthesis, pharmaceuticals, and material science. Key properties of such compounds include moderate aqueous solubility, tunable lipophilicity (log P), and varying bioavailability profiles, which are critical for their industrial and biomedical utility .

Properties

IUPAC Name

N-[5-[[2-chloro-5-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-2-yl]-2-(naphthalen-1-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClF3N3OS/c24-19-9-8-16(23(25,26)27)10-15(19)11-17-12-29-22(32-17)30-21(31)13-28-20-7-3-5-14-4-1-2-6-18(14)20/h1-10,12,28H,11,13H2,(H,29,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDHVOCGQHRXPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NC3=NC=C(S3)CC4=C(C=CC(=C4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

475.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of MFCD06642326 involves specific synthetic routes and reaction conditions. The industrial production methods for this compound are designed to ensure high yield and purity. The synthetic routes typically involve the use of specific reagents and catalysts under controlled conditions to achieve the desired product.

Chemical Reactions Analysis

MFCD06642326 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific solvents. The major products formed from these reactions depend on the reaction conditions and the reagents used.

Scientific Research Applications

MFCD06642326 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is used in studies related to cellular processes and molecular interactions. In medicine, it has potential therapeutic applications due to its unique properties. In industry, it is used in the production of various materials and products.

Mechanism of Action

The mechanism of action of MFCD06642326 involves its interaction with specific molecular targets and pathways The compound exerts its effects by binding to these targets and modulating their activity

Comparison with Similar Compounds

The following analysis compares hypothetical properties of MFCD06642326 with structurally and functionally related compounds, based on data from analogous substances in the evidence.

Structural and Physicochemical Properties

Table 1: Comparative physicochemical properties of this compound and analogs

Compound (MDL/CAS) Molecular Formula Molecular Weight Solubility (mg/mL) Log P (XLOGP3) GI Absorption BBB Permeability
This compound (hypothetical) Not specified ~200–235 0.2–0.7 1.6–2.2 High Yes
MFCD13195646 (CAS 1046861-20-4) C₆H₅BBrClO₂ 235.27 0.24 2.15 High Yes
MFCD00003330 (CAS 1761-61-1) C₇H₅BrO₂ 201.02 0.687 Not reported Moderate Not reported
(3-Bromo-5-chlorophenyl)boronic acid C₆H₅BBrClO₂ 235.27 0.18 2.10 High Yes
Key Observations:

Molecular Weight and Solubility :

  • MFCD13195646 (235.27 g/mol) has lower solubility (0.24 mg/mL) compared to MFCD00003330 (0.687 mg/mL), likely due to increased halogen substitution (Br, Cl) enhancing hydrophobicity .
  • Higher molecular weight correlates with reduced solubility, as seen in boronic acid derivatives .

Lipophilicity (Log P): MFCD13195646 exhibits a log P of 2.15 (XLOGP3), indicating moderate lipophilicity suitable for membrane permeability, a trait critical for drug candidates . Halogen substituents (Br, Cl) significantly elevate log P compared to non-halogenated analogs.

Biological Permeability: Boronic acid derivatives like MFCD13195646 show high GI absorption and BBB permeability, making them viable for central nervous system (CNS) drug development .

Key Observations:

Synthetic Efficiency :

  • MFCD13195646 is synthesized via Pd(II)-catalyzed reactions in THF/H₂O (75°C, 1.3 hours, 98% yield), highlighting its industrial scalability .
  • MFCD00003330 employs a reusable A-FGO catalyst under green conditions, reducing environmental impact .

Application Scope :

  • Boronic acids (e.g., MFCD13195646 ) are pivotal in cross-coupling reactions for drug discovery .
  • Brominated aromatics (e.g., MFCD00003330 ) serve as precursors in agrochemicals and polymers .

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